4-[(dimethylamino)methyl]-3-methoxyaniline
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Overview
Description
4-[(Dimethylamino)methyl]-3-methoxyaniline is an organic compound with the molecular formula C10H16N2O It is a derivative of aniline, featuring a dimethylamino group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-3-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[(Dimethylamino)methyl]-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-3-methoxyaniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylamino)methyl]aniline
- 3-Methoxyaniline
- 4-Dimethylaminobenzaldehyde
Uniqueness
4-[(Dimethylamino)methyl]-3-methoxyaniline is unique due to the presence of both the dimethylamino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various applications.
Properties
CAS No. |
1526863-89-7 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
87 |
Origin of Product |
United States |
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